(Phenylmethylidyne)methylammonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (Phenylmethylidyne)methylammonium hexafluorophosphate typically involves the reaction of benzonitrile with methylamine in the presence of hexafluorophosphoric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
(Phenylmethylidyne)methylammonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert it into other derivatives, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions vary based on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Phenylmethylidyne)methylammonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Researchers explore its potential biological activities, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Phenylmethylidyne)methylammonium hexafluorophosphate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its precise mode of action .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (Phenylmethylidyne)methylammonium hexafluorophosphate stands out due to its unique combination of chemical properties and potential applications. Similar compounds include:
- Benzylammonium hexafluorophosphate
- Phenylmethylammonium hexafluorophosphate
- Methylbenzonitrilium hexafluorophosphate
Eigenschaften
CAS-Nummer |
67674-53-7 |
---|---|
Molekularformel |
C8H8F6NP |
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
N-methylbenzonitrilium;hexafluorophosphate |
InChI |
InChI=1S/C8H8N.F6P/c1-9-7-8-5-3-2-4-6-8;1-7(2,3,4,5)6/h2-6H,1H3;/q+1;-1 |
InChI-Schlüssel |
UOJYZAFGIJCTON-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]#CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.